molecular formula C7H3Cl2NO3 B1598341 2,4-Dichloro-5-nitrobenzaldehyde CAS No. 53581-87-6

2,4-Dichloro-5-nitrobenzaldehyde

Cat. No. B1598341
Key on ui cas rn: 53581-87-6
M. Wt: 220.01 g/mol
InChI Key: ZFEFNOHHULUFFM-UHFFFAOYSA-N
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Patent
US06175007B1

Procedure details

A solution of 125 g of nitric acid in 153 g of sulfuric acid which had been prepared with ice-cooling at (−5)° C. was added dropwise to a solution of 262.5 g (1.5 mol) of 2,4-dichlorobenzaldehyde in 560 ml of sulfuric acid. After the reaction mixture had been stirred for 2 hours at 10° C., it was poured onto 4 kg of ice. The resulting solids were subsequently separated off, washed with water and dissolved in 2 l of dichloromethane. The resulting solution was washed with saturated aqueous sodium hydrogen carbonate solution, then dried over magnesium sulfate and finally concentrated. Yield: 329.5 g; m.p.: 61-63° C.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
153 g
Type
solvent
Reaction Step One
Quantity
262.5 g
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
4 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])(O)=[O:2].[Cl:5][C:6]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:7]=1[CH:8]=[O:9]>S(=O)(=O)(O)O>[Cl:5][C:6]1[CH:13]=[C:12]([Cl:14])[C:11]([N+:1]([O-:4])=[O:2])=[CH:10][C:7]=1[CH:8]=[O:9]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
153 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
262.5 g
Type
reactant
Smiles
ClC1=C(C=O)C=CC(=C1)Cl
Name
Quantity
560 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
4 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After the reaction mixture had been stirred for 2 hours at 10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling at (−5)° C
CUSTOM
Type
CUSTOM
Details
The resulting solids were subsequently separated off
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 2 l of dichloromethane
WASH
Type
WASH
Details
The resulting solution was washed with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
finally concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC1=C(C=O)C=C(C(=C1)Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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